molecular formula C9H14FNO3S B13505002 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride

Cat. No.: B13505002
M. Wt: 235.28 g/mol
InChI Key: UTEULXMOZGWCLY-UHFFFAOYSA-N
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Description

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride is a chemical compound with a unique structure that includes a cyanocyclohexyl group, an ethane-1-sulfonyl group, and a fluoride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride typically involves the reaction of 1-cyanocyclohexanol with ethane-1-sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods often incorporate advanced purification techniques, such as distillation or chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride
  • 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl bromide

Uniqueness

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride is unique due to the presence of the fluoride atom, which imparts distinct chemical properties compared to its chloride and bromide counterparts. The fluoride atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H14FNO3S

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1-cyanocyclohexyl)oxyethanesulfonyl fluoride

InChI

InChI=1S/C9H14FNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2

InChI Key

UTEULXMOZGWCLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)OCCS(=O)(=O)F

Origin of Product

United States

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